Daptomycin is a cyclic lipopeptide antibiotic naturally produced by the bacterium Streptomyces roseosporus. [] It plays a crucial role in scientific research as a model for understanding the interaction of amphipathic molecules with biological membranes and as a tool for investigating the physiology of bacterial cell envelope synthesis and resistance mechanisms.
Daptomycin belongs to the class of antibiotics known as lipopeptides. Its mechanism of action is distinct from other classes, as it targets the bacterial cell membrane rather than inhibiting cell wall synthesis or protein synthesis.
The synthesis of daptomycin can be achieved through various methods, including total synthesis, semisynthesis, and biosynthetic approaches. The most notable method involves solid-phase peptide synthesis combined with enzymatic reactions.
The solid-phase synthesis typically involves multiple steps where amino acids are coupled in a specific order, followed by cyclization and purification steps. The use of high-performance liquid chromatography (HPLC) is essential for analyzing and purifying the final product .
Daptomycin has a complex molecular structure characterized by a cyclic lactone ring and a fatty acid tail. The core peptide consists of 13 amino acids, including several non-proteinogenic residues such as d-Ala and d-Ser.
The molecular formula of daptomycin is CHNO and its molecular weight is approximately 1,160 Da. The structure features a 10-membered macrolactone ring that contributes to its unique properties and mechanism of action .
Daptomycin undergoes various chemical reactions during its synthesis and modification:
These reactions often require careful control of conditions such as temperature and pH to ensure optimal yields and product purity.
Daptomycin exerts its antibacterial effect by binding to bacterial membranes in a calcium-dependent manner. This binding leads to:
Data from clinical studies indicate that daptomycin has a minimal inhibitory concentration (MIC) that varies depending on the bacterial strain but generally demonstrates effectiveness against resistant organisms.
Daptomycin is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria, including:
Additionally, ongoing research explores its potential applications against other resistant pathogens and in combination therapies to enhance efficacy . The development of daptomycin analogs aims to improve its pharmacological profile and combat emerging resistance mechanisms effectively.
CAS No.: 13465-08-2
CAS No.: 102-94-3
CAS No.: 98569-64-3
CAS No.: